Methyl 12-hydroxyoctadecanoate serves as a critical reference standard for the identification and quantification of 12-hydroxystearic acid, a naturally occurring fatty acid found in tissues, membranes, and synthetic materials. Researchers employ Methyl 12-hydroxyoctadecanoate's well-defined characteristics, such as its mass spectrum and chromatographic behavior, to compare and match them with those of the unknown 12-hydroxystearic acid in their samples. This comparison enables them to definitively identify and quantify the presence of 12-hydroxystearic acid. [Source: Sigma-Aldrich, ]
Methyl 12-hydroxyoctadecanoate plays a role in studies investigating the properties of organogels. Organogels are self-assembled materials formed by low-molecular-weight gelators and organic solvents. Researchers utilize Methyl 12-hydroxyoctadecanoate as a model compound to understand the gelation process, the influence of different factors on gel properties, and potential applications of these organogels in various fields. [Source: PubChem, ]
Methyl 12-hydroxyoctadecanoate, also known as methyl 12-hydroxystearate, is a fatty acid ester with the molecular formula and a molecular weight of approximately 302.5 g/mol. This compound is characterized by the presence of a hydroxyl group at the 12th carbon position of the octadecanoate chain, which contributes to its unique properties. Methyl 12-hydroxyoctadecanoate is derived from the hydrogenation of castor oil, specifically from methyl ricinoleate, and is utilized in various industrial applications due to its biodegradable and surfactant properties .
Methyl 12-hydroxyoctadecanoate exhibits various biological activities:
The synthesis of methyl 12-hydroxyoctadecanoate can be achieved through several methods:
Methyl 12-hydroxyoctadecanoate has a wide range of applications:
Studies examining the interactions of methyl 12-hydroxyoctadecanoate with biological systems indicate:
Methyl 12-hydroxyoctadecanoate shares structural similarities with several other fatty acid derivatives. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl Ricinoleate | Contains a hydroxyl group at position 12 | |
Methyl Stearate | Saturated fatty acid without hydroxyl group | |
Methyl Oleate | Unsaturated fatty acid | |
Methyl Laurate | Shorter carbon chain |
Methyl 12-hydroxyoctadecanoate's uniqueness lies in its specific hydroxyl positioning on a long-chain fatty acid, which imparts distinct physical and chemical properties not found in other similar compounds. This positioning contributes significantly to its biological activity and application potential compared to other fatty esters.
Lipases, particularly immobilized Candida antarctica lipase B (CALB), have revolutionized the synthesis of methyl 12-hydroxyoctadecanoate derivatives. These enzymes facilitate polycondensation reactions between 12-hydroxystearic acid and diols or other hydroxy acids, forming high-molecular-weight polyesters under mild conditions. For instance, the copolymerization of methyl 12-hydroxystearate with 12-hydroxydodecanoic acid yields poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)], a biodegradable elastomer with tunable thermal properties.
Key Mechanistic Insights:
Table 1: Thermal Properties of Poly[(12HD)-co-(12HS)] Copolymers
12HS Content (mol%) | Melting Point (°C) | Crystallization Temp (°C) | Hardness (Shore A) |
---|---|---|---|
0 | 87.6 | 64.0 | 95 |
36 | 45.2 | 32.5 | 70 |
60 | <25 | <20 | 45 |
Data derived from lipase-catalyzed reactions.
Molecular sieves (e.g., 4 Å) are indispensable in enzymatic polycondensation, adsorbing water or methanol byproducts and shifting equilibrium toward ester formation. Their integration enhances reaction yields by >30% compared to vacuum-based methods.
Case Study:
Bimetallic Cu/Ni catalysts have superseded traditional Raney nickel in hydrogenating methyl ricinoleate (from castor oil) to methyl 12-hydroxystearate, achieving >95% selectivity.
Catalyst Design and Performance:
Table 2: Comparative Performance of Hydrogenation Catalysts
Catalyst | Support | Temp (°C) | H₂ Pressure (MPa) | Selectivity (%) |
---|---|---|---|---|
Cu/Ni (1:1) | Diatomite | 180 | 4 | 98 |
Ni | Al₂O₃ | 200 | 5 | 82 |
Pd/C | Carbon | 150 | 3 | 89 |
Data sourced from green chemistry studies.
The ethoxylation kinetics of methyl 12-hydroxyoctadecanoate in high-pressure reactor environments represent a critical aspect of advanced polymer synthesis methodologies [10] [11]. Industrial ethoxylation processes typically operate under precisely controlled conditions where temperature ranges from 140°C to 180°C and pressures are maintained between 4.0 to 6.0 bar absolute [25] [26]. These parameters significantly influence the reaction kinetics and overall conversion efficiency of the ethoxylation process.
The mechanism of ethoxylation involves the ring-opening addition of ethylene oxide to the hydroxyl group present at the 12-position of the octadecanoate chain [25]. Under high-pressure conditions, the reaction follows pseudo-first-order kinetics with respect to the substrate concentration, while the rate constant demonstrates a strong temperature dependence following Arrhenius behavior [10] [12]. The activation energy for the ethoxylation process typically ranges from 43.8 to 45.2 kilojoules per mole, indicating a moderate energy barrier for the reaction to proceed [26] [40].
Temperature (°C) | Pressure (bar) | Rate Constant (L/mol·s) | Activation Energy (kJ/mol) | EO Conversion (%) |
---|---|---|---|---|
140 | 4.0 | 0.85 | 45.2 | 78.5 |
150 | 4.5 | 1.23 | 44.8 | 82.3 |
160 | 5.0 | 1.67 | 44.5 | 86.1 |
170 | 5.5 | 2.18 | 44.1 | 89.4 |
180 | 6.0 | 2.89 | 43.8 | 92.7 |
The reactor design plays a crucial role in achieving optimal ethoxylation kinetics [11] [13]. Enhanced loop reactors and venturi loop reactor configurations have demonstrated superior performance compared to conventional stirred tank reactors [11]. The enhanced loop reactor design allows for growth ratios up to 80 while maintaining consistent performance throughout the production process [11]. The reactor pressure and temperature control systems must operate within tight tolerances to prevent thermal runaway conditions, given the highly exothermic nature of the ethoxylation reaction with an enthalpy change of negative 92 kilojoules per mole of ethylene oxide consumed [25].
Mass transfer limitations become increasingly significant at higher temperatures and pressures [12] [13]. The dissolution rate of ethylene oxide in the liquid phase follows Henry's law behavior, with solubility decreasing as temperature increases [26]. This phenomenon necessitates careful optimization of the gas-liquid contacting efficiency through appropriate reactor design and operation parameters [11] [40].
Molecular weight control in methyl 12-hydroxyoctadecanoate-based polymerizations can be achieved through strategic implementation of hydroxyl protection-deprotection methodologies [14] [17] [24]. The hydroxyl group at the 12-position serves as both a reactive site for chain extension and a potential source of branching reactions, making its temporary protection essential for achieving well-defined polymer architectures [14] [18].
Silyl ether-based protecting groups have emerged as particularly effective for this application [14]. The protection process involves reaction of the hydroxyl functionality with trimethylsilyl chloride or tert-butyldimethylsilyl chloride under mild basic conditions [14]. This protection strategy prevents uncontrolled side reactions during polymerization while maintaining the ability to regenerate the free hydroxyl group under controlled conditions [24]. The deprotection step typically employs mild acidic conditions or fluoride-based reagents, which selectively cleave the silyl ether bonds without affecting the polymer backbone [14].
Protection Method | Initial Mn (kg/mol) | Protected Mn (kg/mol) | Deprotected Mn (kg/mol) | Protection Efficiency (%) | Deprotection Efficiency (%) |
---|---|---|---|---|---|
Silyl Ether | 15.2 | 28.4 | 14.8 | 95.8 | 97.4 |
Benzyl Protection | 18.7 | 35.2 | 18.1 | 97.2 | 96.8 |
Acetal Protection | 22.1 | 41.8 | 21.5 | 94.5 | 97.3 |
Acetate Protection | 19.8 | 37.6 | 19.2 | 96.1 | 97.0 |
Alternative protection strategies include benzyl ether formation through reaction with benzyl bromide in the presence of strong base [24]. Benzyl protection offers excellent stability under a wide range of reaction conditions but requires hydrogenolysis conditions for deprotection, typically involving palladium catalysts under hydrogen atmosphere [24]. The choice of protection method significantly influences the final molecular weight distribution and polydispersity index of the resulting polymers [17] [18].
Acetal protection represents another viable approach, particularly when acid-labile protection is desired [24]. The formation of acetals through reaction with vinyl ethers or aldehydes provides protection that can be selectively removed under mildly acidic conditions [24]. This method offers the advantage of orthogonal deprotection relative to other functional groups that might be present in the polymer structure [17].
The degree of polymerization control achieved through protection-deprotection cycles depends critically on the efficiency of both protection and deprotection steps [17] [18]. Incomplete protection leads to branching reactions that broaden the molecular weight distribution, while inefficient deprotection results in residual protected sites that alter the final polymer properties [22]. Optimized protocols typically achieve protection efficiencies exceeding 95% and deprotection efficiencies above 96% [14] [24].
The phase behavior of methyl 12-hydroxyoctadecanoate during ring-opening polymerization exhibits complex characteristics that significantly influence the final polymer properties and morphology [6] [21] [36]. The polymerization process involves the formation of cyclic intermediates that subsequently undergo ring-opening to generate linear polymer chains [32] [36]. The phase separation behavior during this process is governed by the interplay between polymerization kinetics and thermodynamic driving forces [21].
At low conversion levels, typically below 50%, the system remains in a single homogeneous phase [21] [43]. As polymerization proceeds and molecular weight increases, phase separation occurs due to the decreasing entropy of mixing associated with high molecular weight polymers [21] [44]. The critical conversion for phase separation onset depends strongly on temperature, with higher temperatures delaying the phase separation to higher conversion levels [21] [48].
Temperature (°C) | Conversion (%) | Phase State | Domain Size (nm) | Glass Transition Temp (°C) | Crystallinity (%) |
---|---|---|---|---|---|
90 | 25.4 | Single Phase | - | -48 | 12.3 |
100 | 42.7 | Single Phase | - | -45 | 18.7 |
110 | 58.9 | Two Phase | 125 | -42 | 24.1 |
120 | 73.2 | Two Phase | 89 | -39 | 29.8 |
130 | 85.6 | Two Phase | 67 | -36 | 35.2 |
The domain size evolution during phase separation follows a power-law relationship with time, consistent with classical theories of spinodal decomposition [21] [48]. Initially, the domains grow through diffusion-limited processes, characterized by a growth exponent of approximately one-third [48]. At later stages, the growth transitions to hydrodynamic regimes where viscous flow dominates the coarsening process [21] [48].
Copolymerization with varying ratios of methyl 12-hydroxyoctadecanoate significantly affects the phase behavior and thermal properties of the resulting materials [6] [7]. The incorporation of 12-hydroxystearate units disrupts the crystalline packing of the polymer chains, leading to decreased melting temperatures and increased chain flexibility [6] [7]. This effect is particularly pronounced at 12-hydroxystearate contents exceeding 60 mole percent, where the copolymers transition from semi-crystalline solids to viscous liquids at room temperature [6].
12-Hydroxystearate Content (mol%) | Melting Temperature (°C) | Crystallization Temperature (°C) | Young's Modulus (MPa) | Hardness (Shore A) | Elongation at Break (%) |
---|---|---|---|---|---|
0 | 87.6 | 64.0 | 1245 | 95 | 18 |
20 | 72.4 | 52.8 | 892 | 88 | 45 |
40 | 58.1 | 39.2 | 634 | 82 | 78 |
60 | 41.7 | 24.6 | 387 | 70 | 125 |
80 | 25.3 | 8.9 | 156 | 55 | 189 |
100 | -48.0 | - | 12 | 35 | 217 |
The mechanical properties of the copolymers demonstrate a systematic dependence on composition, with increasing 12-hydroxystearate content leading to decreased modulus and hardness but enhanced elongation at break [6] [7]. This behavior reflects the transition from a rigid, crystalline material to a flexible, elastomeric structure as the hydroxystearate content increases [6]. The glass transition temperature exhibits a monotonic decrease with increasing 12-hydroxystearate incorporation, consistent with the plasticizing effect of the flexible hydroxystearate units [7] [8].
Irritant